molecular formula C7H10N4 B034681 3,3-Dimethyl-1-(3-pyridyl)triazene CAS No. 19992-69-9

3,3-Dimethyl-1-(3-pyridyl)triazene

Cat. No. B034681
CAS RN: 19992-69-9
M. Wt: 150.18 g/mol
InChI Key: IDRFBGHJCGDXRW-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(3-pyridyl)triazene is a chemical compound with the molecular formula C7H10N4 . It is a derivative of triazene, which is a class of nitrogen-containing heterocycles .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-1-(3-pyridyl)triazene is characterized by the presence of a triazene group (a nitrogen-containing heterocycle) and a pyridyl group . The exact 3D structure is not specified in the available literature.

Scientific Research Applications

  • Anticancer Properties : Some derivatives of 3,3-dimethyltriazene, like 3,3-dimethyl-1-(5-methylisoxazol-3-yl)triazene 3a, have shown selective antimetastatic activity in mice with Lewis lung carcinoma, impacting metastasis weight but not number (Tontini et al., 1996). Additionally, these compounds demonstrate potential anticancer properties and possess higher thermodynamic stability than dacarbazine, with a unique decomposition pathway (Orsatti et al., 1995).

  • Chemotherapy of Leukemia : Research has shown that substituted triazenes can prolong survival time for mice with transplanted Leukemias 82 and 5471, although they are not effective for Leukemia L1210 (Burchenal et al., 1956).

  • Flame Retardants : Triazene compounds have been identified as a new class of flame retardants for polypropylene films, enabling short burning times and low weight losses at low concentrations (Pawelec et al., 2012).

  • Neurotropic Carcinogenic Effects : Certain triazenes, such as 1-(pyridyl-3)-3,3-diethyltriazene, have been found to be particularly neurotropic carcinogenic in rats when administered prenatally, while other triazenes exhibit weak or no carcinogenic effects (Imhof & Ivankovic, 1983).

  • Genetic Effects and Mutagenicity : Ring-substituted 3,3-dimethyl-1-phenyltriazenes display diverse genetic effectiveness, with their cleaveability and stability affecting their activity in yeast and Drosophila, respectively (Kolar et al., 1974). More hydrophobic and electron-rich dimethyl triazenes are more active in the Ames test, suggesting that initial triazene activation by cytochrome P-450 governs mutagenicity (Shusterman et al., 1989).

  • Synthesis and Reactivity : The synthesis of 3,3-(14C)-dimethyl-1-phenyltriazene from 14C-dimethylamine hydrochloride and benzene-diazonium fluoroborate has been successfully achieved with high radiochemical purity and good yield (Kolar & Schweickhardt, 1975). Also, cyclotrimerization reactions of alkynyl triazenes can produce densely substituted fused aromatic triazenes, offering versatile functional aryl substituents and potential catalyst deactivation pathways (Tan et al., 2019).

Future Directions

Triazene compounds have been recognized for their versatility in biological, physical, and chemical applications . Future research could explore the synthesis, properties, and potential applications of 3,3-Dimethyl-1-(3-pyridyl)triazene in more detail.

properties

IUPAC Name

N-methyl-N-(pyridin-3-yldiazenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-11(2)10-9-7-4-3-5-8-6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRFBGHJCGDXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=NC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031272
Record name 3-(3,3-Dimethyl-1-triazen-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-(3-pyridyl)triazene

CAS RN

19992-69-9
Record name 3-(3,3-Dimethyl-1-triazen-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19992-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Pyridyl)-3,3-dimethyltriazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019992699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dimethyl-1-(3-pyridyl)triazene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125093
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3,3-Dimethyl-1-triazen-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-PYRIDYL)-3,3-DIMETHYLTRIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P65MWJ45JT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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